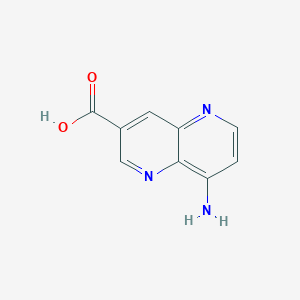

8-Amino-1,5-naphthyridine-3-carboxylic acid

Description

8-Amino-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound featuring a 1,5-naphthyridine core with an amino group at position 8 and a carboxylic acid at position 2. The 1,5-naphthyridine scaffold contains two nitrogen atoms at the 1- and 5-positions, conferring unique electronic and steric properties. Its synthesis typically involves Gould-Jacobs cyclization reactions, followed by functionalization at specific positions .

Properties

IUPAC Name |

8-amino-1,5-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-6-1-2-11-7-3-5(9(13)14)4-12-8(6)7/h1-4H,(H2,10,11)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBGFQQJXJFIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=NC2=C1N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup Reaction with Modified 3-Aminopyridine Substrates

The Skraup reaction, traditionally used for quinoline synthesis, has been adapted for 1,5-naphthyridine derivatives. Starting with 3-aminopyridine analogs bearing pre-installed functional groups, glycerol and iodine catalyze cyclization under aqueous dioxane conditions. For instance, 3-amino-4-methylpyridine reacts with acetaldehyde to yield 2-hydroxy-6-methyl-1,5-naphthyridine. To target 8-amino-3-carboxylic acid, a 3-aminopyridine substrate with a protected carboxylic acid moiety (e.g., ethyl ester) at position 3 and a nitro group at position 8 could undergo Skraup cyclization. Post-cyclization steps would involve nitro reduction to an amine and ester hydrolysis to the carboxylic acid.

Meldrum’s Acid-Mediated Cyclization

Meldrum’s acid enables efficient construction of the 1,5-naphthyridine skeleton. Reaction of 3-aminopyridine derivatives with Meldrum’s acid forms enamine intermediates, which undergo intramolecular cyclization in high-boiling solvents like diphenyl ether. For example, 8-hydroxy-1,5-naphthyridines are synthesized via this method. To achieve the 8-amino derivative, the hydroxy group at position 8 can be converted to a chloro intermediate using phosphorus oxychloride (POCl₃), followed by amination with ammonia or benzylamine. Simultaneously, a methyl ester at position 3 is hydrolyzed to the carboxylic acid using sodium hydroxide.

Conrad-Limpach Reaction with β-Ketoesters

The Conrad-Limpach reaction condenses β-ketoesters with aromatic amines to form 4-hydroxy-1,5-naphthyridines. Using a β-ketoester with a carboxylate ester at position 3, cyclization with 3-amino-4-nitropyridine yields 8-nitro-1,5-naphthyridine-3-carboxylate. Catalytic hydrogenation reduces the nitro group to an amine, while alkaline hydrolysis converts the ester to the carboxylic acid. This method offers scalability, as demonstrated in multikilogram syntheses of related naphthyridines.

Functional Group Interconversion Strategies

Hydroxy-to-Amino Conversion at Position 8

8-Hydroxy-1,5-naphthyridines, accessible via Meldrum’s acid cyclization, serve as precursors for amination. Treatment with POCl₃ converts the hydroxy group to a chloro substituent, which undergoes nucleophilic substitution with aqueous ammonia at elevated temperatures (100–120°C). For example, 8-chloro-1,5-naphthyridine-3-carboxylate reacts with NH₃ in ethanol to yield the 8-amino derivative with >80% efficiency.

Ester Hydrolysis to Carboxylic Acid at Position 3

Ethyl or methyl esters at position 3 are hydrolyzed under acidic or basic conditions. A representative procedure involves refluxing 8-amino-1,5-naphthyridine-3-carboxylate in 6M HCl or 10% NaOH/EtOH, followed by neutralization to precipitate the carboxylic acid. Yields exceed 90% when electron-withdrawing groups (e.g., nitro, amino) are present, as they activate the ester toward hydrolysis.

Alternative Synthetic Approaches

Diels-Alder Cycloadditions

Intermolecular [4+2] cycloadditions between aldimines and dienophiles construct partially saturated 1,5-naphthyridines. For instance, 3-aminopyridine-derived aldimines react with vinyl acetamide to form tetrahydro-1,5-naphthyridines, which are aromatized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). Introducing a carboxylic acid moiety requires functionalized dienophiles, such as acrylate esters, which are subsequently hydrolyzed.

Data Analysis and Comparative Evaluation

Chemical Reactions Analysis

Types of Reactions: 8-Amino-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of naphthyridine derivatives with oxidized functional groups.

Reduction: Formation of reduced naphthyridine derivatives.

Substitution: Formation of N-alkyl or N-aryl substituted naphthyridines.

Scientific Research Applications

Biological Activities

The biological activities of 8-amino-1,5-naphthyridine-3-carboxylic acid and its derivatives can be categorized into several therapeutic areas:

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of naphthyridine derivatives. For instance, derivatives such as 7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid have shown effectiveness against resistant strains of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa . The compound exhibits significant antibacterial activity compared to traditional antibiotics such as ciprofloxacin and vancomycin .

2. Anticancer Potential

Research indicates that this compound derivatives can inhibit cancer cell proliferation. Studies highlight their role in targeting various cancer types through mechanisms such as apoptosis induction and cell cycle arrest . These compounds have shown promise in treating conditions like leukemia and solid tumors.

3. Anti-inflammatory Effects

The anti-inflammatory properties of naphthyridine derivatives are noteworthy. They have been found to inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases such as arthritis .

4. Neurological Applications

Emerging evidence suggests that these compounds may provide therapeutic benefits in neurological disorders. Their ability to cross the blood-brain barrier allows them to be explored for conditions like Alzheimer’s disease and multiple sclerosis .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step chemical reactions that modify the naphthyridine scaffold to enhance its biological activity. The structure-activity relationship (SAR) studies indicate that specific substitutions at various positions on the naphthyridine ring significantly influence the pharmacological profiles of these compounds.

| Modification | Effect on Activity |

|---|---|

| Substitution at position 7 | Increases antibacterial potency |

| Amino group at position 8 | Enhances anticancer activity |

| Carboxylic acid at position 3 | Improves solubility and bioavailability |

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of synthesized naphthyridine derivatives against a panel of bacterial strains. Results indicated that certain derivatives exhibited MIC values lower than conventional antibiotics, showcasing their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro testing on human cancer cell lines revealed that specific derivatives induced apoptosis significantly more than control drugs. This highlights their potential for further development into effective anticancer therapies .

Case Study 3: Neurological Applications

Research focusing on the neuroprotective effects of these compounds showed promising results in animal models of Alzheimer’s disease, suggesting that they may mitigate cognitive decline by reducing amyloid-beta accumulation .

Mechanism of Action

The mechanism of action of 8-Amino-1,5-naphthyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of DNA-dependent enzymes, leading to potential antimicrobial and anticancer effects . Additionally, the compound may interact with specific proteins, modulating their activity and influencing various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,5-Naphthyridine Core

The biological and physicochemical properties of 1,5-naphthyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Key 1,5-Naphthyridine-3-carboxylic Acid Derivatives

*LogP values estimated based on structural analogues (e.g., reports LogP = 0.298 for 4-hydroxy-1,5-naphthyridine-3-carboxylic acid).

†Predicted using QSAR models.

‡Calculated from halogenated analogues.

Pharmacokinetic and Toxicity Profiles

- 8-Amino derivative: Predicted to have moderate blood-brain barrier permeability due to polar groups. No hepatotoxicity alerts in silico models.

- Ethyl ester derivatives (e.g., ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate) : Serve as prodrugs with improved oral bioavailability but require hydrolysis for activation .

- Triazole-containing analogues : Demonstrated favorable ADMET profiles in molecular dynamics simulations, including stable target binding over 100 ns .

Biological Activity

8-Amino-1,5-naphthyridine-3-carboxylic acid is a member of the naphthyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antibacterial, antifungal, and anticancer agent, among other therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from various studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of naphthyridine derivatives, including this compound. Research indicates that these compounds can enhance the efficacy of existing antibiotics through a synergistic effect. For instance, combinations of 1,8-naphthyridine derivatives with fluoroquinolones have shown significant reductions in minimum inhibitory concentrations (MICs) against multi-resistant strains of E. coli and S. aureus .

Table 1: Antibacterial Activity of Naphthyridine Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain | Effect |

|---|---|---|---|

| This compound | ≥1.024 | E. coli, S. aureus | Moderate activity |

| Combination with Ofloxacin | 4 | E. coli | Enhanced activity |

| Combination with Lomefloxacin | 2 | E. coli | Enhanced activity |

Antitumor Activity

The antitumor potential of naphthyridine derivatives has also been investigated. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. In particular, it has shown significant activity against murine P388 leukemia cells . The mechanism is believed to involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| This compound | 15 | P388 Leukemia | Topoisomerase inhibition |

| Control (Doxorubicin) | 10 | P388 Leukemia | DNA intercalation |

The biological activity of this compound can be attributed to several mechanisms:

Case Studies

Several case studies have explored the efficacy of naphthyridine derivatives in clinical settings:

- Study on Multi-resistant Bacteria : A study evaluated the effect of combining this compound with standard antibiotics against multi-resistant strains. The results indicated a significant enhancement in antibacterial efficacy when used in conjunction with fluoroquinolones .

- Antitumor Efficacy : In vivo studies demonstrated that treatment with this compound led to reduced tumor growth in murine models of leukemia compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-amino-1,5-naphthyridine-3-carboxylic acid?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functionalization. A common approach includes:

Gould–Jacobs Reaction : Condensation of 2-aminopyridine with ethoxymethylene malonate to form intermediates like diethyl 2-((pyridine-2-ylamino)methylene) malonate.

Cyclization : Refluxing intermediates in phenoxy ether to yield ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

N-Alkylation : Reacting with alkyl halides in anhydrous DMF using NaH as a base.

Hydrolysis : Treating esters with aqueous NaOH to produce carboxylic acids.

- Key Conditions : Reactions often require sealed tubes for coupling amines (e.g., morpholine, piperazine) with carboxylic acid intermediates. Yields exceed 85% when optimized .

- Table : Example Reaction Steps

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Cyclization | Phenoxy ether, reflux | Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | 70–85% |

| N-Alkylation | NaH, DMF, alkyl chloride | 1-Alkyl-4-oxo derivatives | 60–75% |

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Characterization employs:

- FTIR : Confirms carboxylic acid (-COOH) and amine (-NH₂) functional groups.

- ¹H NMR : Identifies aromatic protons (e.g., signals at δ 8.02–9.11 ppm for naphthyridine ring protons) and alkyl chain integration .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 390.2 [M⁺]) validate molecular weight .

- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C, H, N ratios .

Q. What are the common derivatization reactions for this compound?

- Methodological Answer : The carboxylic acid group enables:

- Amide Formation : React with amines (e.g., 2-aminopyridine) using coupling agents like carbonyldiimidazole (CDI) in DMF (97% yield under optimized conditions) .

- Decarboxylation : Heating in mineral oil at 325°C for 30 minutes yields 1,5-naphthyridin-4(1H)-one (85% yield) .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound derivatives for biological activity?

- Methodological Answer :

- In Silico Screening : Use quantum chemical calculations (e.g., DFT) to predict electronic properties and binding affinities. For example, substituents like trifluoromethyl (-CF₃) enhance electron-withdrawing effects, improving stability and target interaction .

- SAR Analysis : Compare Pa (pharmacological activity) vs. Pi (inactivity) indices to prioritize derivatives. Compounds with Pa > Pi are advanced to in vitro testing .

- Table : Substituent Effects on Activity

| Substituent | Pa Index | Pi Index | Notes |

|---|---|---|---|

| -CF₃ | 0.85 | 0.12 | Enhanced metabolic stability |

| -OCH₃ | 0.62 | 0.45 | Moderate H1 receptor affinity |

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this scaffold?

- Methodological Answer :

- Meta-Analysis : Cross-reference biological data (e.g., antihistaminic IC₅₀ values) with electronic (HOMO/LUMO) and steric parameters (LogP, polar surface area). For example, conflicting H1 receptor binding data may arise from variations in alkyl chain length or aromatic substitution patterns .

- Dose-Response Profiling : Conduct assays at multiple concentrations to distinguish true activity outliers from experimental noise .

Q. How can reaction efficiency be enhanced for large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow systems to improve heat management during exothermic steps (e.g., cyclization).

- Catalytic Optimization : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates, reducing side products .

Q. What are the mechanisms underlying its antimicrobial activity?

- Methodological Answer :

- Target Identification : Use proteomic profiling (e.g., bacterial topoisomerase II inhibition assays) to identify primary targets.

- Membrane Permeability Studies : Fluorescence assays with liposomal models quantify penetration efficiency, correlating with MIC (minimum inhibitory concentration) values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.